2-bromofuro[3,2-c]pyridin-4(5H)-one
Overview
Description
“2-bromofuro[3,2-c]pyridin-4(5H)-one” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
There are no specific papers or documents found that detail the synthesis of “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, there are related compounds such as “1H-pyrazolo[3,4-b]pyridine derivatives” and “5H-chromeno[3,4-c]pyridine derivatives” that have been synthesized and studied345.Molecular Structure Analysis
The molecular structure of “2-bromofuro[3,2-c]pyridin-4(5H)-one” is not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied1678.Chemical Reactions Analysis
There are no specific chemical reactions associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” found in the literature. However, related compounds have been involved in various chemical reactions169.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly available. However, related compounds such as “{3-bromofuro[2,3-c]pyridin-5-yl}methanol” and “5-Bromofuro[2,3-b]pyridine” have been studied16117.Scientific Research Applications
Synthesis of Complex Molecules
One significant area of application is in the synthesis of biologically active compounds. For example, Linxiao Wang et al. (2016) demonstrated the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one as an important intermediate for the development of various biologically active molecules. This compound was synthesized through a multistep process involving nitration, chlorination, N-alkylation, reduction, and condensation, showcasing the compound's utility in complex organic synthesis (Wang et al., 2016).
Crystal Structure and Molecular Interactions
Research on crystal structure and molecular interactions is another critical application. The study by Y. Rodi et al. (2013) investigated the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, focusing on its molecular geometry and the intermolecular hydrogen bonding and π-π interactions present in the crystal packing. This research contributes to our understanding of the structural aspects and potential intermolecular interactions of compounds related to 2-bromofuro[3,2-c]pyridin-4(5H)-one (Rodi et al., 2013).
Directed Deprotonation and Transmetalation
The work by G. Karig et al. (2001) on regioselective C-4 deprotonation of 3-bromopyridine followed by Li/Zn transmetalation and Pd-mediated coupling processes provides a flexible entry to substituted pyridines. This study illustrates the compound's role in facilitating the synthesis of structurally diverse pyridines through strategic chemical reactions, offering insights into novel synthetic pathways that could be applied to the synthesis of related bromofuro[3,2-c]pyridin compounds (Karig et al., 2001).
Safety And Hazards
The safety and hazards associated with “2-bromofuro[3,2-c]pyridin-4(5H)-one” are not explicitly mentioned in the literature. However, related compounds such as “6-Bromofuro[3,2-C]pyridine” have safety data available12132.
Future Directions
There are no specific future directions mentioned for “2-bromofuro[3,2-c]pyridin-4(5H)-one”. However, research on related compounds continues to be an active area of study6914.
Please note that the information provided is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
2-bromo-5H-furo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO2/c8-6-3-4-5(11-6)1-2-9-7(4)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYOWGCHBSVJHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromofuro[3,2-c]pyridin-4(5H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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